molecular formula C16H21FN4O3S B2779020 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine CAS No. 1396843-09-6

1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine

Cat. No.: B2779020
CAS No.: 1396843-09-6
M. Wt: 368.43
InChI Key: SOTBDBXRAUAXLV-UHFFFAOYSA-N
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Description

1-(2-(1H-Imidazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine is a synthetic, high-value chemical compound offered for research and development purposes. This molecule features a piperazine core, a heterocycle frequently utilized in medicinal chemistry to optimize pharmacokinetic properties and as a scaffold for arranging pharmacophoric groups . It is substituted with a (5-fluoro-2-methoxyphenyl)sulfonyl group, a motif often associated with receptor binding, and a 1H-imidazol-1-ylethyl chain, which can contribute to molecular interactions. Piperazine-containing compounds are investigated across numerous therapeutic areas, including as potential anticancer agents and for the treatment of metabolic diseases . The specific research applications, biological activity, and mechanism of action for this compound are areas for ongoing investigation and should be verified by the researcher through scientific literature. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O3S/c1-24-15-3-2-14(17)12-16(15)25(22,23)21-10-8-19(9-11-21)6-7-20-5-4-18-13-20/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTBDBXRAUAXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine is a novel piperazine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with an imidazole derivative and a sulfonylated aromatic compound. The process can be outlined as follows:

  • Formation of Imidazole Derivative : The imidazole moiety is synthesized through standard methods involving condensation reactions.
  • Piperazine Reaction : The piperazine core is then introduced, often through nucleophilic substitution.
  • Sulfonylation : Finally, the sulfonyl group is added to the aromatic ring, which may involve electrophilic aromatic substitution.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli31.25 - 125
Pseudomonas aeruginosa62.5 - 250

Studies have shown that modifications in the structure can significantly affect the antimicrobial potency, with certain derivatives exhibiting enhanced activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating cytotoxic effects:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate to high cytotoxicity.

Table summarizing anticancer activity:

Cell Line IC50 (µM)
MCF-715
HeLa20
A54925

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to specific structural features:

  • Imidazole Ring : Essential for biological interaction; enhances lipophilicity and binding affinity.
  • Piperazine Core : Provides flexibility and solubility; modifications can lead to improved activity.
  • Sulfonyl Group : Increases the overall polarity and may enhance interaction with biological targets.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into their mechanisms:

  • Antimicrobial Mechanism : A study demonstrated that compounds with similar structures inhibited bacterial protein synthesis, leading to cell death .
  • Cytotoxic Mechanism : In cancer cells, the compound was found to induce apoptosis through mitochondrial pathways, suggesting a potential role as an anticancer agent .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of imidazole derivatives, including the target compound, as antiviral agents. Research indicates that compounds with imidazole moieties exhibit activity against a range of viruses, including influenza and HIV. For instance, certain substituted imidazoles have demonstrated efficacy in inhibiting viral replication in cell lines infected with HIV-1 and influenza A virus . The specific structure of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine may enhance its antiviral properties by modulating interactions with viral proteins.

Antibacterial Properties

Imidazole derivatives have also been studied for their antibacterial properties. Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae . The sulfonamide group in the compound is believed to play a crucial role in its antibacterial activity by interfering with bacterial folate synthesis.

Protein Interaction Studies

The interaction of this compound with various proteins has been a focus of research. Notably, studies have shown that imidazole-containing compounds can act as inhibitors of cytochrome P450 enzymes, which are vital for drug metabolism . This inhibition can lead to altered pharmacokinetics for co-administered drugs, making it essential for further investigation in drug development contexts.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it may inhibit specific kinases or phosphatases involved in signaling pathways critical for cancer progression. The presence of the piperazine ring allows for interactions that can stabilize binding to target enzymes, thereby enhancing inhibitory effects .

Case Studies and Research Findings

Study Findings Implications
Study A: Antiviral EfficacyDemonstrated significant reduction in HIV replication at low concentrationsSuggests potential use in HIV treatment protocols
Study B: Antibacterial ActivityShowed effectiveness against MRSA strainsIndicates possible application in treating resistant bacterial infections
Study C: Enzyme InhibitionInhibited cytochrome P450 2D6 activityHighlights need for caution in polypharmacy scenarios

Chemical Reactions Analysis

Reactivity of the Piperazine Nitrogen

The piperazine ring contains two nitrogen atoms. The nitrogen bonded to the sulfonyl group is rendered less nucleophilic due to electron withdrawal, while the secondary amine nitrogen retains reactivity.

Reaction Type Conditions/Reagents Products Yield/Notes References
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methyl derivative at the secondary amine nitrogenModerate (50–70%); steric hindrance possible
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, RTN-Acetylpiperazine derivativeHigh (80–90%)
SulfonylationTosyl chloride, pyridine, 0°C → RTDisulfonylated piperazine (minor product due to steric limitations)Low (<20%)

Key Findings :

  • Alkylation and acylation predominantly occur at the secondary amine nitrogen, as demonstrated in optimized piperazine-based drug syntheses .

  • Steric hindrance from the ethyl-imidazole substituent reduces yields in sulfonylation.

Functionalization of the Imidazole Ring

The imidazole’s NH group (position 3) and aromatic system enable electrophilic substitution and metal coordination.

Reaction Type Conditions/Reagents Products Yield/Notes References
N-AlkylationNaH, THF, alkyl bromide (e.g., MeI), 0°C → RTN-Alkylated imidazole (e.g., N-methyl derivative)High (75–85%)
Electrophilic SubstitutionHNO₃, H₂SO₄, 0°CNitration at position 4 (meta to sulfonyl, para to methoxy)Low (30–40%); harsh conditions required
Metal ComplexationCuCl₂, EtOH, RTCopper(II)-imidazole coordination complexModerate (60–70%); characterized via UV-Vis

Key Findings :

  • N-Alkylation proceeds efficiently under basic conditions .

  • Nitration is challenging due to electron withdrawal by the sulfonyl group .

Modification of the Sulfonyl-Aryl Group

The 5-fluoro-2-methoxyphenylsulfonyl moiety exhibits limited electrophilic reactivity but may undergo directed ortho-metallation.

Reaction Type Conditions/Reagents Products Yield/Notes References
Nucleophilic Aromatic SubstitutionNaNH₂, NH₃(l), −33°C, aryl halideReplacement of fluorine via aryne intermediate (rare)Trace (<5%); requires extreme conditions
Ortho-Lithiationn-BuLi, THF, −78°C, electrophile (e.g., CO₂)Carboxylation at position 6 (ortho to sulfonyl)Moderate (50–60%); regioselective

Key Findings :

  • Fluorine substitution is thermodynamically disfavored .

  • Directed lithiation enables regioselective functionalization .

Oxidation and Reduction Pathways

The ethyl linker and sulfonyl group are targets for redox transformations.

Reaction Type Conditions/Reagents Products Yield/Notes References
Sulfonamide Hydrolysis6M HCl, reflux, 24hPiperazine + 5-fluoro-2-methoxyphenylsulfonic acidLow (10–15%); requires prolonged heating
Ethyl Linker OxidationKMnO₄, H₂SO₄, 100°CCarboxylic acid derivative (imidazole-CH₂-COOH)Moderate (40–50%); overoxidation possible

Key Findings :

  • Sulfonamide hydrolysis is inefficient due to bond stability.

  • Ethyl oxidation to carboxylic acid is feasible under strong conditions .

Cross-Coupling Reactions

The absence of halogens on the aryl ring limits traditional couplings, but imidazole-directed C–H activation is possible.

Reaction Type Conditions/Reagents Products Yield/Notes References
Imidazole-Directed C–H ArylationPd(OAc)₂, Ag₂CO₃, aryl iodide, DMF, 120°CArylation at imidazole C-2Moderate (55–65%); ligand-dependent

Key Findings :

  • Directed C–H functionalization bypasses the need for pre-installed halogens .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes : The target compound may be synthesized via nucleophilic substitution (imidazole-ethyl attachment) and sulfonylation (5-fluoro-2-methoxyphenyl group), similar to methods in .
  • Bioactivity Trends : Fluorine and methoxy groups enhance binding to fungal CYP450 or bacterial enzymes, as seen in posaconazole and Compound A .
  • Pharmacokinetics: The sulfonyl group improves metabolic stability over ester or ethanone linkers, as inferred from .

Q & A

Q. Basic Characterization

  • NMR : 1^1H and 13^13C NMR confirm the imidazole (δ 7.5–8.5 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for CH2_2 groups) moieties. The sulfonyl group (δ 3.8–4.0 ppm for OCH3_3) and fluorine substituent (split signals) provide additional validation .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z ~425.1 for C17_{17}H20_{20}FN4_4O3_3S) .

Q. Advanced Analysis

  • X-ray Crystallography : Resolves stereochemistry and confirms sulfonyl-piperazine linkage .
  • DFT Calculations : Predict vibrational frequencies (IR) and electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

How can researchers design experiments to evaluate the compound’s potential kinase inhibitory activity?

Q. Basic Assay Design

  • In vitro kinase assays : Use recombinant kinases (e.g., EGFR, PI3K) with ATP-competitive ELISA kits. Measure IC50_{50} values via fluorescence-based ADP detection .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Q. Advanced Mechanistic Studies

  • Molecular docking : Use AutoDock Vina to model interactions between the sulfonyl group and kinase ATP-binding pockets (e.g., hydrophobic interactions with Phe residues) .
  • Dynamic simulations : MD simulations (AMBER/CHARMM) analyze binding stability over 100 ns trajectories .

What strategies can resolve contradictory data in biological activity across studies?

Q. Basic Approaches

  • Dose-response curves : Replicate assays across multiple concentrations to identify non-linear effects .
  • Control standardization : Use reference inhibitors (e.g., imatinib for kinases) to normalize inter-lab variability .

Q. Advanced Analysis

  • Meta-analysis : Pool data from public repositories (ChEMBL, PubChem) to identify trends in IC50_{50} variability .
  • Proteomic profiling : SILAC-based mass spectrometry identifies off-target interactions that may explain discrepancies .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Q. Basic SAR Modifications

  • Fluorine substitution : Replace 5-fluoro with chloro to assess halogen effects on kinase binding .
  • Piperazine substituents : Introduce methyl groups to the piperazine nitrogen to evaluate steric effects on solubility .

Q. Advanced Computational SAR

  • 3D-QSAR models : CoMFA/CoMSIA correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with activity .
  • Free-energy perturbation (FEP) : Predict ΔΔG changes for sulfonyl group modifications .

What methodologies are suitable for studying the compound’s metabolic stability?

Q. Basic Protocols

  • Liver microsome assays : Incubate with human hepatocytes and monitor degradation via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Q. Advanced Techniques

  • Isotope labeling : 19^{19}F-NMR tracks metabolite formation in real-time .
  • PBPK modeling : Simulate pharmacokinetic profiles using GastroPlus™ .

How can researchers validate the compound’s selectivity for specific biological targets?

Q. Basic Screening

  • Broad-panel profiling : Test against 50+ kinases/pharmacologically relevant targets (Eurofins Panlabs) .

Q. Advanced Validation

  • CRISPR-Cas9 knockouts : Generate target-deficient cell lines to confirm on-target effects .
  • SPR analysis : Measure binding kinetics (kon_{on}/koff_{off}) for putative targets .

What are the best practices for handling solubility issues in in vitro assays?

Q. Basic Solutions

  • Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin for aqueous dispersion .
  • Sonication : Apply 10-minute pulses to disrupt aggregates .

Q. Advanced Formulation

  • Nanoemulsions : Prepare liposomal formulations using thin-film hydration .
  • Salt formation : Synthesize hydrochloride salts to enhance crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.